Etryptamine
Description
Historical Context and Evolution in Scientific Inquiry
The scientific investigation into etryptamine spans several decades, marked by its initial exploration as a therapeutic agent, subsequent withdrawal, and later re-emergence in different contexts.
Early Development as a Therapeutic Agent for Psychiatric Disorders
This compound was first synthesized in 1947. wikipedia.orgnih.gov In the 1960s, it was developed by the Upjohn chemical company in the United States for use as an antidepressant. nih.govdrugbank.comdrugbank.com Marketed under the brand name Monase, this compound was an FDA-approved antidepressant. nih.govdrugbank.comdrugbank.com It was considered a non-hydrazine reversible monoamine oxidase inhibitor. nih.govdrugbank.comdrugbank.com The drug was used to treat individuals with depression and was described as a "psychic energizer". wikipedia.org Clinical studies on this compound as an antidepressant were published, with a supplement of the Journal of Psychiatry in 1961 dedicated to preclinical and clinical data on the compound. nih.gov
Withdrawal from Clinical Use and Associated Adverse Event Research
Despite its initial introduction and apparent effectiveness, this compound was withdrawn from the market within approximately a year of its introduction, around 1961 or 1962. wikipedia.orgnih.govnih.govdrugbank.comdrugbank.com This withdrawal was due to the discovery of an unacceptable incidence of agranulocytosis in several patients. wikipedia.orgnih.govdrugbank.comdrugbank.comncats.io The development of Monase was halted, and the drug was withdrawn from potential commercial use. nih.govdrugbank.comdrugbank.com Research into the adverse events associated with this compound, particularly agranulocytosis, contributed to its removal from clinical availability. wikipedia.orgnih.govdrugbank.comdrugbank.comncats.io
Re-emergence in Academic Research and Illicit Substance Markets
Following its withdrawal from clinical use, there was limited publication on this compound in the scientific literature during the 1970s. nih.gov However, in the 1980s, this compound reappeared on the clandestine market as a "novel" designer drug, sometimes referred to as "Love Pearls" or "ET". nih.govnih.govacs.org Reports of its illicit use emerged, including in Germany in 1986. nih.govnih.govacs.org This re-emergence as a recreational drug led to renewed interest in its pharmacological properties and potential risks. uni.lunih.govdrugbank.comnih.gov
Regulatory Status and Implications for Contemporary Research
The re-emergence of this compound on the illicit market prompted regulatory action. In 1993, the US Drug Enforcement Administration (DEA) added αET to Schedule I of its Schedules of Controlled Substances. nih.govnih.govdrugbank.comdrugbank.com This classification signifies that the substance has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. evitachem.comnih.gov this compound was placed into permanent Schedule I status in 1994, partly due to its structural similarity to known hallucinogenic tryptamine (B22526) derivatives. nih.gov In the UK, this compound was added to Class A as a named substance in 1998, following its addition to the UN Convention on Psychotropic Substances. service.gov.uk
The Schedule I status in the United States and similar classifications in other countries have significant implications for contemporary research. While this compound is currently an illegal substance, its activity is still under scientific investigation. nih.govdrugbank.comdrugbank.com Research is often conducted under strict regulatory frameworks, typically requiring specific licenses and adherence to stringent protocols. The control status influences the accessibility of the compound for legitimate scientific study.
Academic Significance within Tryptamine Pharmacology and Neuroscience
This compound holds academic significance within the fields of tryptamine pharmacology and neuroscience due to its distinct pharmacological profile and its relationship to other psychoactive compounds. This compound is classified as an entactogen and stimulant drug of the tryptamine family. evitachem.comwikipedia.org It is a substituted tryptamine and is closely related to α-methyltryptamine (αMT). wikipedia.org
Pharmacologically, this compound acts as a releasing agent for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), with serotonin being the primary neurotransmitter affected. wikipedia.org It is reported to be about 10-fold more potent in inducing serotonin release than dopamine release, and approximately 28-fold more potent in inducing serotonin release than norepinephrine release. wikipedia.org this compound is also described as a weak serotonin receptor agonist and a weak monoamine oxidase inhibitor (MAOI), specifically a selective and reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.org The mechanism of its antidepressant activity was initially believed to be related to MAO inhibition, although its stimulant effects were thought to stem from its structural similarity to indole-based psychedelics. nih.gov Research has since confirmed its actions as both an MAOI and a potent monoamine releasing agent. nih.govncats.io
Studies have explored the discriminative stimulus effects of this compound in animals. In drug discrimination studies with rats, this compound served as a discriminative stimulus. nih.govresearchgate.net The this compound stimulus generalized to 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA), but only partially generalized to (+)-amphetamine. nih.govresearchgate.net This suggests that this compound produces a complex stimulus profile. nih.govresearchgate.net The effects of this compound are also noted to resemble those of 3,4-methylenedioxy-N-methylamphetamine (MDMA), particularly its ability to release serotonin. nih.govdrugbank.comdrugbank.com
The study of this compound contributes to a broader understanding of how structural variations within the tryptamine class influence pharmacological activity and effects on neurotransmitter systems. Its historical use as an antidepressant and its later emergence as a substance of abuse highlight the complex interplay between therapeutic potential, adverse effects, and abuse liability within this class of compounds.
Current Research Rationale and Strategic Objectives for this compound Investigation
Despite its withdrawal from clinical use and its controlled substance status, this compound remains an agent of interest in academic research. nih.govacs.org The current research rationale is driven by several factors. There is a renewed interest in the therapeutic potential of psychedelic and entactogenic compounds for various neuropsychiatric disorders, including depression and anxiety. nih.govacs.orgresearchgate.net As a tryptamine derivative with a history of use as an antidepressant and properties resembling MDMA, this compound and its analogs are relevant to this area of investigation. nih.govdrugbank.comdrugbank.comnih.govacs.org
Strategic objectives for this compound investigation include further elucidating its precise mechanisms of action at various receptors and transporters, particularly the nuances of its monoamine releasing and MAO inhibitory properties. Research continues on its individual optical isomers, which appear to produce nonidentical effects, in an effort to understand if specific isomers might retain potential therapeutic benefits while mitigating adverse effects like agranulocytosis. nih.govnih.govacs.org Preclinical studies, such as drug discrimination assays, continue to provide insights into its subjective effects profile and its relationship to other controlled substances. nih.govresearchgate.net
Furthermore, the re-emergence of this compound and other novel tryptamines in illicit substance markets necessitates ongoing research for forensic and public health purposes. uni.lunih.govdrugbank.comnih.govresearchgate.net This includes developing analytical methods for identification and quantification in biological samples and understanding the toxicological profiles of these compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUMUPVQYAFTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-68-3 (monoacetate), 3460-71-7 (hydrochloride salt/solvate) | |
| Record name | Etryptamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |
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DSSTOX Substance ID |
DTXSID1046764 | |
| Record name | alpha-Ethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2235-90-7 | |
| Record name | α-Ethyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etryptamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etryptamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01546 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | ETRYPTAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | alpha-Ethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR181O3R32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Stereochemical Contributions to Etryptamine Pharmacology
Structural Analogies to Endogenous Monoamines and Other Tryptamines
Etryptamine's chemical structure features an indole (B1671886) ring system substituted with a 2-aminobutyl side chain at the third position of the indole ring. wikipedia.orgontosight.ai This core indole structure is a common feature shared with endogenous monoamine neurotransmitters such as serotonin (B10506) (5-hydroxytryptamine) and other psychoactive tryptamines like psilocin and DMT (N,N-dimethyltryptamine). wikipedia.orgwikipedia.orgwikipedia.org
Serotonin, a key monoamine neurotransmitter, also possesses an indole ring with an ethylamine (B1201723) side chain. wikipedia.org The structural similarity between this compound and serotonin lies in the shared indole nucleus and the presence of a basic nitrogen-containing side chain. In this compound, the side chain is a 2-aminobutyl group, whereas in serotonin, it is a 2-aminoethyl group with a hydroxyl substitution at the fifth position of the indole ring. ontosight.aiwikipedia.org
Other tryptamines, such as psilocin and DMT, are also characterized by the indole ring and an ethylamine or substituted ethylamine side chain. wikipedia.orgnih.gov Psilocin has a hydroxyl group at the fourth position of the indole ring and two methyl groups on the terminal amine nitrogen. nih.gov DMT has two methyl groups on the terminal amine nitrogen but lacks the hydroxyl group on the indole ring. wikipedia.org this compound's α-ethyl substitution on the tryptamine (B22526) side chain distinguishes it structurally from these simpler tryptamines. wikipedia.org
These structural analogies are significant as they contribute to this compound's interactions with monoaminergic systems, particularly its activity as a monoamine releasing agent and a weak serotonin receptor agonist. wikipedia.orgnih.gov Research indicates that this compound is a releasing agent for serotonin, norepinephrine (B1679862), and dopamine (B1211576), showing a preference for inducing serotonin release. wikipedia.org
Chiral Center and Stereoisomeric Forms of this compound
This compound possesses a single chiral center. ecddrepository.org This chiral center is located at the alpha (α) carbon atom of the 2-aminobutyl side chain, which is the carbon atom directly attached to the amino group and the indole ring. A carbon atom is considered a chiral center if it is bonded to four different atoms or groups of atoms. uwo.castackexchange.com In this compound, the α-carbon is bonded to a hydrogen atom, an amino group (-NH₂), a methyl group (-CH₃), and the indol-3-ylmethyl group. Because these four substituents are distinct, the α-carbon is a stereogenic center, leading to the existence of stereoisomers. uwo.castackexchange.com
The presence of this single chiral center means that this compound can exist as two non-superimposable mirror image isomers, known as enantiomers. uwo.caiscnagpur.ac.in These enantiomers are designated as the (R)-(−)- and (S)-(+)-forms of this compound. The racemic mixture contains equal amounts of both enantiomers. ecddrepository.org
Differential Pharmacological Profiles of this compound Optical Isomers
Studies investigating the pharmacological profiles of this compound's optical isomers have revealed differences in their effects. Research using drug discrimination studies in animals has provided insights into these distinctions. nih.govnih.govmdma.ch
In rats trained to discriminate between various psychoactive substances, the individual enantiomers of this compound have shown differential substitution patterns. For instance, in studies with rats trained to discriminate (+)amphetamine, DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane), PMMA (N-methyl-1-(4-methoxyphenyl)-2-aminopropane), and MDMA (3,4-methylenedioxy-N-methylamphetamine), the optical isomers of this compound exhibited distinct profiles. nih.govmdma.ch
Specifically, the (S)-(−)-isomer of this compound has been reported to substitute in animals trained to discriminate (+)amphetamine, PMMA, and MDMA, but not DOM. nih.govmdma.ch Conversely, the (R)-(+)-isomer substituted in animals trained to discriminate DOM, PMMA, and MDMA, but not (+)amphetamine. nih.govmdma.ch These findings suggest that the stimulant or amphetamine-like effects of racemic this compound may be primarily associated with the (S)-(−)-isomer, while the hallucinogenic or DOM-like character may reside predominantly with the (R)-(+)-enantiomer. mdma.ch
Both optical isomers of this compound were found to substitute for PMMA and MDMA in trained rats, indicating their ability to produce similar effects to these entactogens at comparable doses. mdma.ch The potencies (ED₅₀ values) for substitution in MDMA-trained animals were reported as 1.3 mg/kg for (−)-α-ET and 2.0 mg/kg for (+)-α-ET, with (−)-α-ET being slightly more potent. nih.govmdma.ch
These differential pharmacological profiles highlight the importance of stereochemistry in determining the specific effects of this compound and its interactions within the complex landscape of monoaminergic neurotransmission.
Neuropharmacological Mechanisms of Etryptamine Action
Monoamine Oxidase Inhibition (MAOI) Characteristics
Etryptamine functions as a monoamine oxidase inhibitor (MAOI), affecting the enzymatic breakdown of monoamine neurotransmitters. wikipedia.orgwikidata.orgwikipedia.orguni.lu
Reversible and Selective Inhibition of Monoamine Oxidase A (MAO-A) by this compound
This compound is characterized as a reversible and selective inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgseek4science.org Unlike some other MAOIs, this compound is a non-hydrazine compound. wikipedia.orgwikidata.orgwikipedia.org This selective and reversible inhibition of MAO-A leads to increased levels of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) within synaptic clefts. wikipedia.org
Comparative Enzymatic Inhibition Kinetics with Other MAO Inhibitors
In vitro studies have provided insights into the potency of this compound as an MAO-A inhibitor. An IC50 value of 260 μM has been reported for this compound's inhibition of MAO-A in vitro. wikipedia.org Comparative analysis suggests that this compound is slightly more potent as an MAOI than dextroamphetamine. wikipedia.org The reversible nature of this compound's MAO inhibition distinguishes it from irreversible MAOIs such as phenelzine (B1198762) and iproniazid. seek4science.org Both enantiomers of this compound demonstrate similar MAOI activity, while its primary metabolite, 6-hydroxy-αET, is inactive in this regard. wikipedia.org
Monoamine Releasing Agent Properties of this compound
In addition to its MAOI activity, this compound acts as a potent monoamine releasing agent. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikidoc.org
Serotonin (5-HT) Release Mechanisms and Potency
This compound is particularly potent in facilitating the release of serotonin (5-HT). wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikidoc.org It promotes the pre-synaptic release of serotonin. wikipedia.orgwikidata.orgwikipedia.orguni.lu Studies have shown that this compound acts at the serotonin transporter (SERT), and its ability to release serotonin can lead to increased synaptic concentrations through multiple mechanisms, potentially including reuptake inhibition. wikipedia.org The effective concentration (EC50) for serotonin release at SERT has been reported at approximately 23.2 nM, indicating its potency as a serotonin-releasing agent. wikipedia.orgwikidata.org The (+)-enantiomer of this compound is described as a serotonin-dopamine releasing agent. wikipedia.org
Serotonin Release Potency of this compound
| Neurotransmitter | Target | EC50 (nM) |
|---|---|---|
| Serotonin (5-HT) | SERT | 23.2 wikipedia.orgwikidata.org |
Modulation of Norepinephrine and Dopamine Release
This compound also modulates the release of norepinephrine and dopamine, although generally with lower potency compared to its effects on serotonin release. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgcenmed.com Research indicates that this compound is significantly more potent in inducing serotonin release than in inducing dopamine or norepinephrine release. wikipedia.org One comparative analysis reported this compound to be about 10-fold more potent in inducing serotonin release than dopamine release, and approximately 28-fold more potent in inducing serotonin release than norepinephrine release. wikipedia.org Another study provided slightly different ratios, stating it is about 1.7-fold more potent in inducing serotonin release than dopamine release, about 17-fold more potent in inducing serotonin release than norepinephrine release, and approximately 10-fold more potent in inducing dopamine release than norepinephrine release. wikipedia.org EC50 values for the dopamine transporter (DAT) and norepinephrine transporter (NET) have been reported as 232 nM and 640 nM, respectively. wikidata.org While some studies show this compound releases norepinephrine and dopamine, one investigation found no significant effect on dopamine or norepinephrine levels in certain brain regions in rats, despite increasing serotonergic markers. wikidata.org
Monoamine Release Potency of this compound
| Monoamine | Target | EC50 (nM) | Relative Potency (vs. Serotonin Release) |
|---|---|---|---|
| Serotonin (5-HT) | SERT | 23.2 wikipedia.orgwikidata.org | 1x |
| Dopamine | DAT | 232 wikidata.org | ~10-fold less potent wikipedia.org (~1.7-fold less potent wikipedia.org) |
| Norepinephrine | NET | 640 wikidata.org | ~28-fold less potent wikipedia.org (~17-fold less potent wikipedia.org) |
Receptor Binding Affinity and Agonist Activity of this compound
This compound demonstrates receptor binding affinity and acts as a serotonin receptor agonist. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgwikidata.orgguidetopharmacology.orgwikidoc.orgthegoodscentscompany.comlantanarecovery.com Its structural similarity to serotonin suggests potential interactions with various serotonin receptors. wikidata.org this compound is known to function as a weak partial agonist at the serotonin 5-HT2A receptor. wikipedia.org For the racemic mixture, the reported EC50 for 5-HT2A receptor activity is greater than 10,000 nM, with an Emax of 21%. wikipedia.org Further research into the individual enantiomers revealed that the (+)-enantiomer is a 5-HT2A receptor agonist with an EC50 value of 1,250 nM and an Emax value of 61%, whereas the (-)-enantiomer is inactive at concentrations up to 10 μM. wikipedia.org this compound has also been found to possess weak affinity for other serotonin receptors, including 5-HT1, 5-HT1E, 5-HT1F, and 5-HT2B receptors. wikipedia.org However, one study indicated a lack of agonist action at a concentration of 10,000 nM in a 5-HT2A-mediated calcium mobilization assay. wikidata.org
This compound 5-HT2A Receptor Activity
| Compound/Enantiomer | Receptor | EC50 (nM) | Emax (%) |
|---|---|---|---|
| This compound (racemic) | 5-HT2A | > 10,000 wikipedia.org | 21 wikipedia.org |
| (+)-Etryptamine | 5-HT2A | 1,250 wikipedia.org | 61 wikipedia.org |
| (-)-Etryptamine | 5-HT2A | > 10,000 (inactive at 10 μM) wikipedia.org | - wikipedia.org |
Serotonin Receptor (5-HT) Subtype Interactions
This compound interacts with several serotonin receptor subtypes, contributing to its observed effects. wikipedia.orgsmolecule.com The 5-HT receptor family is diverse, with various subtypes mediating a wide range of physiological and cognitive processes. wikipedia.org
This compound is known to act as a weak partial agonist at the serotonin 5-HT2A receptor. wikipedia.org Research indicates that activation of brain 5-HT2A receptors is considered essential for the effects of many tryptamine-based compounds. acs.orgnih.govresearchgate.net Studies using calcium mobilization assays have shown that the (+)-isomer of this compound is a partial 5-HT2A receptor agonist with an EC50 value of 1,250 nM and a maximal effect of 61%. nih.gov In contrast, racemic this compound and the (-)-isomer appear functionally inactive as agonists at 5-HT2A receptors. nih.gov The 5-HT2A receptor is a Gq-coupled protein receptor, and its activation typically stimulates phospholipase C (PLC), leading to the release of diacylglycerol (DAG) and inositol (B14025) triphosphates (IP3), which in turn elevate intracellular Ca2+ levels. ugent.bemedicinamoderna.ro
Here is a table summarizing the 5-HT2A receptor activity of this compound isomers:
| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Reference |
| (+)-Etryptamine | 5-HT2A | Calcium mobilization | 1250 | 61 | nih.gov |
| Racemic this compound | 5-HT2A | Functional assay | >10000 | 21 | wikipedia.org |
| (-)-Etryptamine | 5-HT2A | Functional assay | - | Inactive | nih.gov |
Both isomers of this compound have been shown to bind to human 5-HT1E and 5-HT1F receptors, albeit with modest affinity. nih.gov The Ki values for S(+)-etryptamine were 1,580 nM and 4,849 nM at 5-HT1E and 5-HT1F receptors, respectively. nih.gov For R(-)-etryptamine, the Ki values were 2,265 nM and 8,376 nM at 5-HT1E and 5-HT1F receptors, respectively. nih.gov These findings suggest low selectivity and stereoselectivity for these receptor subtypes. nih.gov
The 5-HT1E and 5-HT1F receptors are structurally similar and are typically coupled to Gi/Go proteins, which inhibit the intracellular formation of cAMP. medicinamoderna.roguidetopharmacology.org The 5-HT1E receptor is found in areas such as the frontal cortex, hippocampus, and olfactory bulb, though its precise role remains under investigation. medicinamoderna.roguidetopharmacology.org The 5-HT1F receptor is present in various cortical areas, the hippocampal formation, and the claustrum, and its agonists have shown efficacy in treating migraines. medicinamoderna.ronih.govrxlist.com
Here is a table detailing the binding affinities of this compound isomers at 5-HT1E and 5-HT1F receptors:
| Compound | Receptor | Ki (nM) | Reference |
| S(+)-Etryptamine | 5-HT1E | 1580 | nih.gov |
| S(+)-Etryptamine | 5-HT1F | 4849 | nih.gov |
| R(-)-Etryptamine | 5-HT1E | 2265 | nih.gov |
| R(-)-Etryptamine | 5-HT1F | 8376 | nih.gov |
5-HT2A Receptor Agonism and Functional Efficacy
Serotonin Transporter (SERT) Modulation by this compound
This compound acts as a monoamine releasing agent, with a notable effect on the serotonin transporter (SERT). wikipedia.orgdrugbank.comsmolecule.com It is more potent in inducing serotonin release compared to dopamine and norepinephrine release. wikipedia.org Specifically, this compound is approximately 10-fold more potent in releasing serotonin than dopamine and about 28-fold more potent than norepinephrine. wikipedia.org The (+)-enantiomer of this compound, (+)-αET, has been identified as a potent releasing agent at both SERT and DAT, while the (-)-enantiomer appears more selective for SERT. acs.orgnih.gov Studies have shown this compound to be at least 10-fold selective for SERT as a releasing agent compared to DAT and NET, with an EC50 of 23.2 nM for SERT. acs.org The modulation of SERT by this compound leads to increased extracellular serotonin levels, contributing to its pharmacological effects. drugbank.comsmolecule.com
Investigational Signal Transduction Pathways Activated by this compound
While specific detailed research on signal transduction pathways directly activated solely by this compound is limited in the provided sources, its known interactions with serotonin receptors and transporters allow for inferences based on the typical signaling of these targets.
Given this compound's partial agonism at the 5-HT2A receptor, it is expected to engage the canonical signaling pathway associated with this receptor, which involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent generation of IP3 and DAG, ultimately increasing intracellular calcium. ugent.bemedicinamoderna.ro Research on tryptamine (B22526), a related compound, has shown that its vasoconstrictor effects mediated by 5-HT2A receptors involve phospholipase pathways (PLC and PLA2) and the Rho-kinase pathway. nih.gov This suggests potential involvement of similar downstream signaling cascades for this compound acting via 5-HT2A receptors.
This compound's binding to 5-HT1E and 5-HT1F receptors, which are Gi/Go-coupled, would typically lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. medicinamoderna.roguidetopharmacology.org
In Vivo Pharmacological and Behavioral Effects of Etryptamine
Effects on Locomotor Activity and Psychomotor Stimulation in Animal Models
Studies in rodents have consistently shown that etryptamine increases locomotor activity, indicating a central stimulant effect. ecddrepository.orgacs.orgnih.govnih.gov This psychomotor stimulation is a notable characteristic of this compound's behavioral profile. acs.org
Characterization of this compound's Duration and Intensity of Stimulant Effects
The stimulant effects of this compound have been characterized as having a slower onset but a more prolonged duration compared to amphetamine. ecddrepository.orgacs.org In mouse studies, increased locomotor activity was observed 1 hour post-administration and remained evident 3 hours later, suggesting a long-acting effect in this regard. acs.org Higher doses (10–30 mg/kg) were found to be most effective, with the peak effect occurring at later time intervals (125–185 minutes). acs.org
| Time Post-Administration (minutes) | Locomotor Activity in Mice (Relative to Control) |
|---|---|
| 65–95 | Increased |
| 125–185 | Peak Effect |
| 180 | Still evident (at 3 hours) acs.org |
Influence of Presynaptic Neurotransmitter Depletion on this compound-Induced Locomotor Activity
Research investigating the influence of presynaptic neurotransmitter depletion on this compound-induced locomotor activity has yielded important findings. Following the depletion of brain catecholamines and serotonin (B10506) using reserpine, this compound did not increase locomotor activity. acs.org This suggests that the stimulant effects of this compound are dependent on the availability and release of these neurotransmitters, indicating a lack of direct amphetamine-like activity which is not as reliant on serotonin release. acs.orgnih.gov this compound's ability to increase locomotor activity is attenuated by pretreatment with fluoxetine, a serotonin reuptake inhibitor, further supporting the role of presynaptic serotonin release in its stimulant effects. nih.gov
Discriminative Stimulus Properties of this compound in Operant Paradigms
Drug discrimination studies in animals, particularly rats, have been instrumental in characterizing the subjective effects of this compound. These studies train animals to discriminate the effects of a specific drug from a vehicle (saline), and then test whether other drugs produce similar, or "generalize" to, the training drug's stimulus. nih.govresearchgate.net this compound has been shown to serve as a discriminative stimulus in rats. nih.govresearchgate.netnih.gov The this compound stimulus, established with a training dose of 2.5 mg/kg, showed an onset of action at 30 minutes and a duration of at least 4 hours. nih.govresearchgate.netnih.gov
Generalization to MDMA-like Discriminative Stimulus Cues
A notable finding in drug discrimination studies is the generalization of the this compound stimulus to MDMA (3,4-methylenedioxymethamphetamine). mdma.checddrepository.orgacs.orgnih.govnih.govnih.govresearchgate.net Animals trained to discriminate MDMA from vehicle showed substitution with this compound. mdma.chnih.govnih.gov This suggests that this compound produces subjective effects similar to those of MDMA. Both optical isomers of this compound, S(−)-α-ET and R(+)-α-ET, substituted for MDMA in MDMA-trained animals, and were nearly equipotent. mdma.chnih.gov The ED50 values for S(−)-α-ET and R(+)-α-ET in MDMA-trained animals were 1.3 mg/kg and 2.0 mg/kg, respectively. nih.gov
| Training Drug | Test Drug | Generalization | ED50 (mg/kg) |
|---|---|---|---|
| This compound | S(−)-α-ET | Yes | 1.6 nih.govresearchgate.netnih.gov |
| This compound | R(+)-α-ET | Yes | 1.3 nih.govresearchgate.netnih.gov |
| MDMA | Racemic this compound | Yes | Not specified in source |
| MDMA | S(−)-α-ET | Yes | 1.3 nih.gov |
| MDMA | R(+)-α-ET | Yes | 2.0 nih.gov |
Generalization to Hallucinogen-like Discriminative Stimulus Cues (e.g., DOM)
This compound has also been shown to generalize to the discriminative stimulus cues of the hallucinogen DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane). mdma.chnih.govresearchgate.netnih.govscience.gov Studies where rats were trained to discriminate DOM from vehicle demonstrated that this compound substituted for the DOM stimulus. mdma.chnih.govscience.gov This indicates that this compound shares some subjective effects with classical hallucinogens. The R(+)-α-ET isomer appears to be primarily responsible for the hallucinogenic or DOM-like character, substituting for DOM with an ED50 of 2.7 mg/kg, while the S(−)-α-ET isomer showed only partial substitution. mdma.chnih.gov Conversely, animals trained to discriminate this compound also showed generalization to DOM. nih.govresearchgate.netnih.gov The ED50 for DOM in this compound-trained rats was 0.4 mg/kg. nih.govresearchgate.netnih.gov
| Training Drug | Test Drug | Generalization | ED50 (mg/kg) |
|---|---|---|---|
| This compound | DOM | Yes | 0.4 nih.govresearchgate.netnih.gov |
| DOM | Racemic this compound | Yes | Not specified in source |
| DOM | S(−)-α-ET | Partial | Maximum 33% responding mdma.chnih.gov |
| DOM | R(+)-α-ET | Yes | 2.7 mdma.chnih.gov |
The discriminative stimulus profile of this compound is considered complex, exhibiting characteristics of both MDMA-like substances and hallucinogens, with only partial generalization to amphetamine. mdma.chnih.govresearchgate.netnih.gov
This compound's Influence on Investigatory Behavior in Preclinical Models
Investigatory behavior in rodents, often assessed through measures like exploration of a novel environment, can be influenced by psychoactive compounds. This compound has been observed to decrease investigatory behavior in rodents. ecddrepository.orgnih.gov This effect is considered typical of substances with hallucinogenic or MDMA-like properties. ecddrepository.org For instance, studies evaluating mouse locomotor activity and investigatory behavior have reported a significant decrease in investigatory behavior following this compound administration. nih.gov This finding suggests that this compound alters the animal's interaction with its environment, potentially reducing exploratory drive.
Metabolism, Biotransformation, and Pharmacokinetic Research of Etryptamine
Identification and Characterization of Etryptamine Metabolites
The primary metabolic pathway for this compound involves hydroxylation. wikipedia.orgsoft-tox.org A major metabolite identified is 6-hydroxy-αET, also known as 3-(2-aminobutyl)-6-hydroxyindole. wikipedia.orgsoft-tox.org This metabolite has been characterized, and its formation indicates a significant site of metabolic attack on the this compound molecule. wikipedia.orgsoft-tox.org
Elucidation of Metabolic Pathways, including Hydroxylation of this compound
This compound is principally metabolized by 6-hydroxylation. soft-tox.org This process involves the addition of a hydroxyl group to the indole (B1671886) ring of the this compound structure, specifically at the sixth position. While hydroxylation is a key pathway, other metabolic transformations common to tryptamines, such as phase II transformations like glucuronidation and sulfation at the indole core, may also play a role, either directly or following hydroxylation or O-dealkylation. researchgate.net Studies on related tryptamines suggest that enzymes like uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) can be involved in glucuronidation. researchgate.net
This compound Distribution and Elimination Kinetics in Biological Systems
Pharmacokinetic studies indicate that this compound is rapidly absorbed and widely distributed within biological systems. soft-tox.org It has been reported to have a relatively large volume of distribution. wikipedia.org this compound is primarily eliminated through the kidneys, with a majority of a dose being excreted in urine within 12 to 24 hours. wikipedia.org The elimination half-life of this compound is approximately 8 hours. wikipedia.org
Here is a summary of some pharmacokinetic parameters:
| Parameter | Value | Source |
| Absorption Half-life | 0.62 hours | soft-tox.org |
| Volume of Distribution | 78.44 L | soft-tox.org |
| Elimination Primary Route | Urine | wikipedia.orgsoft-tox.org |
| Elimination Half-life | ~8 hours | wikipedia.org |
| Excretion in Urine | Majority within 12-24 hours | wikipedia.org |
Toxicological Research of Etryptamine
Cellular and Systemic Toxicity Studies of Etryptamine
Studies investigating the toxicity of this compound have explored its effects at both cellular and systemic levels. While detailed cellular toxicity mechanisms are still being elucidated, research indicates that this compound can exert systemic effects, including central nervous system stimulation, increased locomotor activity, hyperthermia, mydriasis, and generalized body tremor in animal models. psu.edupsu.edu These effects suggest a significant impact on physiological processes.
Investigation of Agranulocytosis Associated with this compound
A significant finding in the history of this compound is its association with agranulocytosis. The discovery of an unacceptable incidence of this severe reduction in white blood cells was a primary reason for the withdrawal of this compound (marketed as Monase) from potential market use in 1962. ncats.iodrugbank.comncats.iowikipedia.orgnih.gov This adverse effect highlighted a critical systemic toxicity concern related to the compound.
Serotonergic Neurotoxicity Induced by this compound
Research has indicated that this compound may induce serotonergic neurotoxicity. ncats.iodrugbank.comwikipedia.orgpsu.edunih.gov Studies in rats have shown that this compound can produce serotonergic neurotoxicity similar to that caused by compounds like MDMA and para-chloroamphetamine. wikipedia.orgpsu.edu this compound acts as a monoamine releasing agent, affecting the levels of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), with a notable effect on the release of serotonin. drugbank.comnih.gov This mechanism is believed to contribute to its potential neurotoxic effects on the serotonergic system.
Organ System-Specific Toxicological Effects of this compound
Toxicological investigations have identified specific effects of this compound on various organ systems, particularly the central nervous system. Animal studies have demonstrated that this compound can induce pronounced behavioral effects and electroencephalographic (EEG) alerting, indicative of central nervous system stimulation. psu.edupsu.edu In fatal cases, post-mortem examinations have revealed findings such as pulmonary edema and generalized visceral congestion, suggesting toxic effects on the respiratory and circulatory systems. acs.org
Preclinical Safety Assessment and Development of this compound Risk Profiles
Preclinical studies involving this compound in animals, such as rats and rabbits, have provided insights into its potential risks. These studies have evaluated behavioral, EEG, and biochemical changes following administration, contributing to the safety assessment of the compound. psu.edupsu.edu The observed toxicities, particularly agranulocytosis which led to its market withdrawal, played a crucial role in the development of its risk profile. acs.orgdrugbank.comwikipedia.orgnih.govnih.gov Reported lethal dose (LD50) values in various animal species and a human oral lowest published lethal dose (LDLO) also contribute to understanding its toxicity profile. acs.orgwikipedia.orgnih.gov
Post-Mortem Toxicology and Fatal Case Analysis Involving this compound
Several fatal cases associated with this compound use have been reported, providing critical data for understanding its lethal potential. acs.orgpsu.edunih.govmdpi.comresearchgate.net Post-mortem toxicological analysis is essential in these cases to identify the presence and concentration of this compound and to determine its contribution to the cause of death. mdpi.comnih.gov
Comprehensive Toxicological Findings in this compound-Associated Fatalities
Comprehensive toxicological findings in this compound-associated fatalities have included the detection and quantification of the compound in various biological matrices. In one documented fatal intoxication case, this compound concentrations were determined in multiple tissues and fluids. acs.org The table below presents the toxicological findings from this case:
| Specimen | Concentration | Unit |
| Blood (heart) | 5.6 | mg/L |
| Urine | 80.4 | mg/L |
| Vitreous | 2.4 | mg/L |
| Bile | 22.0 | mg/L |
| Stomach contents | 52.9 | mg |
| Brain | 16.2 | mg/g |
| Liver | 18.3 | mg/g |
| Kidney | 24.0 | mg/g |
Anatomic pathology in this case revealed findings such as pulmonary edema, generalized visceral congestion, and some epicardial petechiae. acs.org Another fatal case reported the detection of this compound in tissue using analytical techniques including GLC, GC-MS, HPLC, and TLC. researchgate.net These findings from post-mortem analysis are crucial for understanding the distribution and impact of this compound toxicity in fatal instances.
Analytical Challenges in Post-Mortem Detection and Interpretation of Tryptamines
The toxicological investigation of this compound, like other tryptamines and new psychoactive substances (NPS), in post-mortem samples presents several analytical challenges. Forensic toxicologists aim to identify substances present before death and determine their contribution to the cause of death mdpi.com. However, accurately reflecting drug concentrations at the time of death in post-mortem samples is complicated by various factors mdpi.comoup.comresearchgate.netnih.govnih.gov.
A significant challenge is post-mortem redistribution (PMR), a phenomenon where drug concentrations can change after death due to passive diffusion from tissues back into blood or surrounding organs, influenced by factors such as the drug's lipophilicity, pKa, volume of distribution, and protein binding mdpi.comresearchgate.netnih.govnih.gov. This compound, being a lipophilic compound, is likely subject to PMR, which can lead to altered concentrations in post-mortem blood compared to antemortem levels mdpi.com. This makes the interpretation of post-mortem drug levels complex and requires caution oup.comresearchgate.netnih.govnih.gov. While peripheral blood is often considered less prone to PMR, its concentrations may not necessarily reflect levels at the time of death for some compounds mdpi.com. Brain tissue has been suggested as a potentially more stable matrix for analysis, as its protected position may mitigate some PMR effects oup.com.
Metabolism also poses a challenge in post-mortem analysis. Tryptamines can be rapidly metabolized, and the comprehensive detection of their metabolites is crucial for confirming intake, especially when the parent compound is present at low concentrations or has a short half-life univpm.itnih.gov. The metabolic pathways of many NPS, including some tryptamines, are not yet fully understood, complicating the identification of metabolites in fatal cases using standard analytical methods mdpi.com. This can lead to an underestimation of the substance's actual prevalence in toxicological results mdpi.com. This compound is reported to be metabolized principally by 6-hydroxylation, though the resulting metabolite is not believed to be pharmacologically active soft-tox.org.
The analytical techniques used for the detection of this compound and other tryptamines in post-mortem samples include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) nih.govscispace.comdntb.gov.uanih.govnih.gov. While GC-MS has been a common method for screening, LC-MS/MS often offers greater sensitivity, which is important for detecting substances present at low doses or their metabolites dntb.gov.uanih.gov. Early case reports on this compound detection in post-mortem tissues utilized techniques such as GLC, GC-MS, HPLC, and TLC nih.gov.
Interpreting post-mortem toxicological results for tryptamines is further hindered by the limited availability of data on post-mortem blood levels and the specific contribution of these substances to the cause of death mdpi.comdntb.gov.ua. The lack of definitive guidelines for interpretation in the context of post-mortem changes adds to the complexity, often leading to post-mortem toxicology being regarded as an art mdpi.comdntb.gov.ua.
Standardization of sample collection procedures is essential to minimize site-to-site variability in drug concentrations within the body after death researchgate.netnih.govnih.govnih.govnih.gov. Recommended specimens for post-mortem toxicological analysis include peripheral blood, urine, vitreous humor, stomach contents, and liver tissue nih.govnih.gov.
A case of fatal this compound intoxication reported toxicological findings across various post-mortem matrices ojp.govasme.org. The concentrations detected in this case highlight the distribution of this compound in the body after death.
| Specimen | Concentration | Unit |
| Blood (heart) | 5.6 | mg/L |
| Urine | 80.4 | mg/L |
| Vitreous Humor | 2.4 | mg/L |
| Bile | 22.0 | mg/L |
| Stomach Contents | 52.9 | mg |
| Brain | 16.2 | mg/g |
| Liver | 18.3 | mg/g |
| Kidney | 24.0 | mg/g |
| *Data derived from a reported case of fatal this compound intoxication ojp.govasme.org. |
This data illustrates the varying concentrations of this compound across different post-mortem biological samples, underscoring the importance of analyzing multiple matrices for a comprehensive toxicological assessment.
Analytical Methodologies for Etryptamine Research
Advanced Techniques for Identification and Quantification of Etryptamine in Biological Matrices
The accurate identification and quantification of this compound in biological matrices require analytical methods possessing high sensitivity and selectivity. The complexity of biological samples mandates techniques capable of effectively separating this compound from endogenous compounds and other potentially co-present substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a widely utilized technique for the analysis of tryptamines, including this compound, in biological matrices dntb.gov.uanih.gov. This method synergistically combines the separation capabilities of liquid chromatography with the sensitivity and selectivity afforded by tandem mass spectrometry psu.edubiointerfaceresearch.com. LC-MS/MS is particularly well-suited for the analysis of compounds that are nonvolatile or thermally labile, which can pose limitations for gas chromatography-based methods psu.edu.
The LC-MS/MS workflow typically commences with sample preparation, often involving extraction procedures to isolate the analytes from the complex biological matrix psu.edunih.gov. The processed sample is then introduced into an LC system, where the separation of compounds occurs based on their physicochemical properties as they traverse a stationary phase psu.edu. Following chromatographic separation, the compounds enter the mass spectrometer, where they are ionized and detected according to their mass-to-charge ratio (m/z) psu.edu. Tandem mass spectrometry (MS/MS) involves the subsequent fragmentation of selected precursor ions, yielding characteristic product ions that enable more definitive identification and precise quantification psu.edu.
LC-MS/MS methods developed for tryptamine (B22526) analysis frequently employ positive electrospray ionization (ESI+) and operate in multiple reaction monitoring (MRM) mode for targeted analysis nih.govmdpi.com. This targeted approach facilitates the selective detection and quantification of specific compounds by monitoring predefined transitions from precursor ions to characteristic fragment ions nih.govmdpi.com. Studies have demonstrated the successful application of LC-MS/MS for the detection and quantification of various tryptamines in biological fluids such as urine and plasma, with reported limits of detection typically in the nanogram per milliliter range nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS/EI-MS) for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) represents another potent analytical technique employed for the identification and quantification of compounds, particularly those that are volatile or semi-volatile, within complex mixtures bioline.org.br. Electron Ionization Mass Spectrometry (EI-MS) is a commonly coupled ionization method for GC-MS.
In GC-MS, the sample is introduced into a gas chromatograph, where the separation of components is achieved based on their boiling points and interactions with the stationary phase researchgate.net. The separated compounds then proceed into the mass spectrometer, where they undergo ionization via electron ionization, and the resulting ions are detected researchgate.net. The fragmentation patterns generated by EI-MS provide characteristic mass spectra that can be compared against spectral databases for compound identification researchgate.net.
While LC-MS/MS is often the preferred technique for compounds that are less volatile or thermally unstable, GC-MS can be a suitable alternative for this compound analysis depending on the specific analytical method developed and the sample preparation protocol employed dntb.gov.ua. Some research has utilized GC-MS for the identification of compounds structurally related to tryptamines in biological or complex organic matrices bioline.org.brresearchgate.net. For example, GC-MS has been applied in the analysis of antibiotic substances, where tryptamine-like structures were identified bioline.org.brresearchgate.net.
Other Chromatographic and Spectrometric Methods in this compound Research
Beyond LC-MS/MS and GC-MS, other chromatographic and spectrometric techniques can contribute significantly to this compound research, particularly in areas such as sample purification, initial separation, or preliminary analysis. These methods may include High-Performance Liquid Chromatography (HPLC) coupled with various detection systems, Thin-Layer Chromatography (TLC), and potentially other mass spectrometric approaches like high-resolution mass spectrometry (HRMS) bioline.org.brdntb.gov.uapsu.edu.
Chromatographic methods such as HPLC and TLC are valuable tools for separating the various components present within a sample matrix prior to detection bioline.org.br. HPLC, frequently employed as the front-end separation technique for LC-MS, can also be interfaced with detectors such as UV detectors or other appropriate detection systems depending on the specific properties of the analyte bioline.org.br. TLC can serve as a method for qualitative screening or as a preliminary purification step bioline.org.br.
High-resolution mass spectrometry (HRMS), sometimes coupled with LC (LC-HRMS/MS), offers enhanced mass accuracy and resolving power. These capabilities are particularly advantageous for the identification of unknown metabolites and for confirming the presence of target analytes within complex matrices dntb.gov.uaresearchgate.net. The integration of these diverse analytical methods contributes to a more comprehensive and robust approach in this compound research.
Challenges in this compound Detection, Quantification, and Interpretation in Complex Biological Samples
The analysis of this compound in complex biological samples is associated with several notable challenges. A primary challenge lies in the typically low concentrations at which tryptamines and their metabolites are present in biological matrices, thereby necessitating the use of highly sensitive detection methods researchgate.net. The inherent complexity of biological samples, which contain a multitude of endogenous compounds, can lead to matrix effects. These effects can manifest as signal suppression or enhancement of the analyte, thereby impacting the accuracy of quantification nih.gov.
Sample preparation is a critical step aimed at minimizing matrix effects and concentrating the analyte; however, the preparation process itself can introduce variability psu.edunih.gov. Commonly employed sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction, each possessing its own set of advantages and limitations nih.govnih.gov.
Furthermore, the differentiation of this compound from structurally similar endogenous compounds or other substances that may have been co-administered presents another analytical challenge psu.edu. This underscores the importance of employing highly selective analytical techniques such as LC-MS/MS with carefully selected multiple reaction monitoring transitions or GC-MS coupled with comprehensive library matching and expert interpretation nih.govresearchgate.net.
In addition, the interpretation of analytical findings obtained from biological samples requires careful consideration, particularly in forensic or clinical settings. Factors such as the potential for post-mortem redistribution of the compound can influence drug concentrations in different biological fluids and tissues, thereby complicating the interpretation of the results dntb.gov.ua. The relatively limited availability of published data specifically pertaining to this compound's metabolism and pharmacokinetics in humans, when compared to some other tryptamines, can also pose challenges in accurately interpreting detected concentration levels and their toxicological significance researchgate.net.
Etryptamine in Advanced Neuroscience and Psychopharmacology Research
Explorations of Etryptamine's Role in Neuroplasticity Modulation
Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is a key area in understanding and treating psychiatric disorders. researchgate.netgoogle.com While direct research specifically on this compound's role in modulating neuroplasticity is not extensively detailed in the provided sources, the compound's interaction with serotonergic systems places it within a class of compounds being investigated for such effects. Tryptamine-based psychedelics, structurally related to this compound, are currently being studied for their potential to promote neural plasticity, which is hypothesized to contribute to their rapid and sustained therapeutic effects in conditions like depression. nih.govresearchgate.netnih.gov
Research into similar indole (B1671886) derivatives suggests that compounds interacting with serotonin (B10506) receptors and transporters can potentially influence neural circuits involved in mood and cognitive functions. ontosight.ai The ability of these compounds to affect neurotransmitter levels and receptor activity may indirectly contribute to changes in synaptic plasticity, although the specific mechanisms for this compound require further dedicated investigation. Studies on other tryptamine (B22526) psychedelics highlight their potential to alter information dynamics and connectivity in neural circuits, suggesting a broader impact on brain function that could encompass neuroplastic changes. researchgate.netnih.gov
Potential for Investigating Neurobiological Mechanisms of Mood Regulation and Cognitive Functions
This compound's pharmacological profile, particularly its actions as a serotonin releasing agent and MAO-A inhibitor, makes it a relevant compound for investigating the neurobiological mechanisms underlying mood regulation and cognitive functions. wikipedia.orgevitachem.comdrugbank.com Serotonin is a crucial neurotransmitter involved in various processes, including mood, appetite, sleep, memory, and learning. ontosight.ainih.gov Dysregulation of the serotonin system is implicated in several mental health disorders, such as depression and anxiety. nih.gov
By modulating serotonin levels and interacting with serotonin receptors, this compound can serve as a tool to explore how these neurotransmitter systems influence mood states and cognitive processes. evitachem.comontosight.ai Its historical use as an antidepressant, although limited by toxicity, stemmed from its perceived ability to elevate mood and provide psychomotor stimulation. wikipedia.orgnih.gov Research into the effects of this compound and similar indole derivatives can provide insights into the complex interplay between neurotransmitter systems and their impact on emotional and cognitive functions. ontosight.ai Studies on the behavioral effects of this compound in animals, such as increases in locomotor activity and mood elevation, further support its utility in investigating these neurobiological mechanisms. nih.govecddrepository.orgdrugbank.com
Electrophysiological Studies of this compound Effects in Brain Systems
Electrophysiological studies are crucial for understanding how compounds like this compound affect the electrical activity of neurons and neural circuits. While detailed electrophysiological data specifically on this compound is not extensively provided, research on related tryptamines offers insights into potential effects. Studies involving electroencephalogram (EEG) recordings have been used to investigate the brain activity patterns associated with psychoactive compounds. researchgate.net
Early research involving this compound in rabbits noted equivocal EEG effects at certain doses, with periods of arousal mixed with "sleep-like" activity. psu.edu This suggests a complex interaction with brain electrical activity. The study also indicated that central nervous system stimulation was a characteristic action of this compound, and the EEG alerting induced by the compound could be modified or prevented by certain blocking agents like chlorpromazine (B137089) and atropine (B194438) sulfate, which are known antagonists to various CNS stimulants. psu.edu This highlights the potential for electrophysiological studies to elucidate the specific neural pathways and receptor systems involved in this compound's effects. Research on other tryptamine psychedelics has utilized electrophysiology to demonstrate alterations in information processing dynamics in neural circuits, indicating that this class of compounds can significantly impact neuronal communication. researchgate.net
Contribution of this compound Research to Understanding Psychiatric and Neurological Disorders
Research involving this compound, despite its limited clinical use, contributes to the broader understanding of psychiatric and neurological disorders, particularly those involving monoaminergic dysfunction. Its mechanism of action as a monoamine releasing agent and MAO inhibitor provides a basis for studying how modulating these systems can impact conditions like depression and schizophrenia, in which it was also studied. wikipedia.orgnih.gov
The investigation of this compound's effects on serotonin, norepinephrine (B1679862), and dopamine (B1211576) systems helps to unravel the complex neurobiological underpinnings of mood disorders. wikipedia.orgevitachem.comdrugbank.com Furthermore, studies comparing this compound's effects to those of other psychoactive compounds, such as MDMA and alpha-methyltryptamine, provide valuable comparative data for understanding the diverse pharmacological profiles within the tryptamine and phenethylamine (B48288) classes and their relevance to different psychiatric conditions. nih.govecddrepository.orgdrugbank.com The observation of serotonergic neurotoxicity in animal studies with this compound also provides important data for understanding potential risks associated with compounds affecting serotonin systems, which is relevant to the development of safer therapeutic agents. wikipedia.orgnih.gov The ongoing scientific investigation into this compound's activity, even as an illegal substance, underscores its continued relevance as a research tool in psychopharmacology. nih.govdrugbank.com Research into similar indole derivatives is also exploring potential new treatments for depression, anxiety, and other mood disorders, further emphasizing the value of studying compounds like this compound. ontosight.ai
Synthesis and Derivatization Strategies for Etryptamine Structure Activity Relationship Sar Studies
Synthetic Pathways and Methodologies for Etryptamine and its Analogs
This compound can be synthesized through several methods. One common route involves the alkylation of tryptamine (B22526) using ethyl iodide in the presence of a base, such as potassium carbonate. evitachem.com This reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures. evitachem.com
Another synthetic approach involves the condensation of indole-3-carboxaldehyde (B46971) with 1-nitropropane, forming a substituted nitrovinyl indole (B1671886) intermediate. theswissbay.ch This intermediate is then reduced to yield this compound. theswissbay.ch
The synthesis of tryptamine itself, a key precursor for this compound and many other tryptamine analogs, can be achieved through various routes. One industrial method involves the decarboxylation of tryptophan. google.com Another approach utilizes indole as a starting material, reacting it to obtain indolal, followed by a reaction with nitromethane (B149229) to yield 3-(2-nitroethylene base) indoles. google.com The ring opening of aziridines with indoles also represents a powerful method for tryptamine synthesis, provided site selectivity can be controlled. researchgate.net
The synthesis of this compound derivatives for SAR studies often involves modifying the indole ring or the ethylamine (B1201723) side chain. These modifications can include oxidation, reduction, or substitution reactions at the indole nitrogen or the ethylamine side chain. evitachem.com
Rational Design and Preclinical Evaluation of this compound Derivatives
Rational design plays a crucial role in developing this compound derivatives with modified pharmacological profiles. This involves designing compounds with specific structural features intended to interact with particular biological targets, such as serotonin (B10506) receptors or monoamine transporters. ontosight.aiacs.org Preclinical evaluation of these derivatives is essential to assess their activity and potential mechanisms of action before any potential clinical investigation. nih.govdgra.de
Structure-activity relationship studies have been conducted to understand how modifications to the this compound structure influence its effects. For instance, studies in rats have investigated the discriminative stimulus effects of various tryptamine derivatives, including this compound and its analogs. nih.gov These studies have shown that this compound's stimulus effects are similar to those of MDMA and MDA, suggesting a complex pharmacological profile. researchgate.net
Preclinical studies have also explored the interaction of this compound and its derivatives with neurotransmitter systems. This compound is known to act as a monoamine releasing agent, particularly for serotonin, norepinephrine (B1679862), and dopamine (B1211576). smolecule.comnih.govwikipedia.org It is also a weak monoamine oxidase inhibitor (MAOI), specifically inhibiting MAO-A. nih.govacs.orgwikipedia.org Studies on this compound derivatives aim to elucidate how structural changes affect these interactions and the resulting behavioral and neurochemical effects. psu.edu
For example, studies on aryl-substituted monomethoxy analogs of α-ET (4-OMe-, 5-OMe-, 6-OMe-, and 7-OMe-α-ET) have shown varied α-ET-like stimulus outcomes in rats, indicating that the position of substituents on the indole ring significantly impacts their pharmacological properties. researchgate.net
Stereoselective Synthesis and Chiral Pharmacology of this compound Isomers
This compound possesses a chiral center at the α-carbon of its ethylamine side chain, leading to the existence of two optical isomers: (S)-(−)-etryptamine and (R)-(+)-etryptamine. nih.govacs.org Stereoselective synthesis allows for the preparation of individual enantiomers, which is important because different isomers of chiral drugs can exhibit marked differences in biological activities, including pharmacology and metabolism. nih.gov
Research has investigated the pharmacological profiles of the individual this compound isomers. While the stimulus effects of racemic this compound were initially reported as not stereoselective in drug discrimination studies in rats nih.gov, further investigation has provided a more nuanced understanding.
Studies have shown that both S-(−)- and R-(+)-α-ET can substitute for the α-ET stimulus in rats, and they were found to be essentially equipotent in some measures. nih.gov However, there were indications that the effects of the isomers might not be identical, with the S-(−)-isomer being somewhat more behaviorally disruptive than the R-(+)-enantiomer at certain doses. nih.gov
Further research into the interaction of this compound isomers with neurotransmitter transporters revealed that (+)-AET was a potent releasing agent at SERT and DAT, with lower potency at NET, whereas (−)-AET appeared more selective for SERT. acs.org Additionally, while racemic AET and (−)AET are functionally inactive as agonists at 5-HT2A receptors, (+)AET has been shown to be a partial 5-HT2A receptor agonist in a calcium mobilization assay. nih.gov These findings highlight the importance of studying individual isomers to fully understand the chiral pharmacology of this compound.
Data from drug discrimination studies in rats comparing the optical isomers of α-ethyltryptamine with other compounds like MDMA and PMMA have provided insights into their shared and distinct pharmacological properties. scribd.com
Research Challenges, Limitations, and Future Directions in Etryptamine Studies
Addressing Data Gaps and Improving Global Prevalence Estimates in Etryptamine Research
A significant challenge in understanding the impact of this compound is the lack of comprehensive global data on its prevalence and patterns of use. researchgate.net While this compound is listed under international control, detailed statistics specifically for this compound are often limited or aggregated with other substances. unodc.orgincb.org Data on the prevalence of illicit drug use, including tryptamines, often have gaps, making precise global estimates difficult. researchgate.netdgra.deminjusticia.gov.co
Furthermore, the landscape of psychoactive substances is constantly evolving with the emergence of new compounds, which complicates monitoring and data collection efforts. unodc.org this compound's history as a previously marketed drug and its subsequent control status add layers of complexity to tracking its current prevalence in both licit (research) and illicit contexts. Improving global prevalence estimates requires enhanced international cooperation, standardized reporting mechanisms, and dedicated surveillance systems that can specifically track compounds like this compound. dgra.deminjusticia.gov.co The lack of published data on many new tryptamines, including their mechanisms of action, toxicity, and detection methods, further highlights the need for more extensive research and data sharing. researchgate.net
Advancements in Methodological Approaches for Comprehensive this compound Investigation
Methodological advancements are crucial for a more comprehensive understanding of this compound. Traditional pharmacological studies have provided foundational knowledge, but more sophisticated techniques are needed. acs.org The investigation of psychoactive substances often involves a combination of in vitro studies, animal models, and, where ethically permissible and regulated, human research. researchgate.netnih.gov
Specific methodological challenges in this compound research include the need for refined analytical methods to identify and quantify the compound and its metabolites in biological samples. researchgate.net While some analytical methods for tryptamines have been developed, ongoing efforts are needed to improve their sensitivity, specificity, and applicability to various matrices, particularly in forensic and clinical toxicology. researchgate.net The study of post-mortem redistribution of substances like this compound also presents a "toxicological nightmare," requiring careful consideration of sample collection and interpretation of results. mdpi.com
Furthermore, preclinical models used to study the effects of this compound and other psychoactive substances need careful selection and validation to ensure their translatability to human responses. researchgate.netnih.gov The complexity of subjective experiences induced by psychoactive compounds also presents a challenge for objective measurement in research. harvard.edu Methodological approaches that integrate pharmacological studies with behavioral assessments and potentially neuroimaging techniques are essential for a more complete picture of this compound's effects. researchgate.net Research into the discriminative stimulus properties of this compound and its isomers in animal models has provided insights into its subjective effects compared to other compounds like amphetamine, DOM, and MDMA. nih.govresearchgate.net
Ethical Considerations and Responsible Conduct in Psychoactive Substance Research with this compound
Research involving psychoactive substances like this compound raises significant ethical considerations that must be carefully addressed. The history of this compound's withdrawal due to undesirable effects underscores the importance of prioritizing participant safety and well-being in any research endeavor. acs.orgnih.gov
Key ethical principles in psychoactive substance research include ensuring informed consent, minimizing risks, and promoting the well-being of participants. harvard.edunih.govnih.gov Given the potential for altered states of consciousness induced by some tryptamines, ensuring truly informed consent can be particularly challenging, requiring clear communication about potential risks and experiences. harvard.edunih.govhhs.gov The vulnerability of participants during and after altered states of consciousness necessitates additional safeguards and careful consideration of the therapeutic relationship. nih.govacrpnet.org
Responsible conduct in this compound research also involves addressing the potential for abuse liability, especially considering its history. acs.orgnih.govnih.gov Researchers must navigate the legal and regulatory frameworks surrounding controlled substances while ensuring equitable access to potential therapeutic benefits if they are identified. nih.govnih.govhhs.gov Transparency regarding the risks and potential experiences associated with this compound is crucial to prevent exploitation or abuse. harvard.edu Furthermore, ethical research requires inclusivity and diversity in study populations, addressing historical biases in psychedelic research. hhs.govacrpnet.org
Prospects for Translational Research: Bridging Preclinical this compound Findings to Clinical Applications
Translational research aims to bridge the gap between preclinical findings and clinical applications. For this compound, this involves determining whether insights gained from laboratory and animal studies can be relevant to potential therapeutic uses in humans. nih.gov While this compound was historically used as an antidepressant, its withdrawal highlights the complexities of translating preclinical observations to clinical practice. acs.orgnih.gov
Preclinical studies can provide valuable information about this compound's mechanisms of action, pharmacokinetics, and potential efficacy in animal models of neuropsychiatric conditions. acs.orgresearchgate.net For example, research into its interactions with monoamine systems and serotonin (B10506) receptors can inform our understanding of its potential therapeutic targets. acs.org However, the translatability of preclinical findings is not always straightforward, and many drug candidates fail during clinical trials. nih.gov
Future translational research on this compound could focus on exploring its potential in specific contexts where other tryptamines are currently being investigated, such as treatment-resistant depression or anxiety. acs.orgnih.gov This would require rigorous preclinical studies to identify specific therapeutic properties and assess the risk-benefit profile. Methodological advancements in preclinical models and the use of translational tools like biomarkers can help improve the predictability of clinical outcomes. nih.gov The distinct pharmacological profiles of this compound's optical isomers may also offer avenues for developing compounds with more targeted therapeutic effects and reduced undesirable actions. acs.orgnih.gov
Continued In-Depth Investigation of this compound Optical Isomers and Their Unique Profiles
This compound possesses a chiral center, resulting in the existence of optical isomers (enantiomers): (+)-etryptamine and (-)-etryptamine. acs.org Research indicates that these isomers can have different pharmacological profiles, which is a critical area for continued investigation. acs.orgnih.gov
Studies have shown that the optical isomers of this compound can exhibit distinct effects in behavioral assays, such as drug discrimination studies. nih.govresearchgate.net For instance, in rats trained to discriminate different psychoactive substances, (-)-etryptamine has been shown to substitute for (+)-amphetamine, while (+)-etryptamine substituted for DOM (a hallucinogen). nih.gov Both isomers showed comparable substitution for MDMA and PMMA. nih.gov This suggests that the stimulant-like properties may reside primarily with the (-)-isomer, while the hallucinogenic-like character may be more associated with the (+)-isomer. nih.gov
Further in-depth investigation of the individual optical isomers is crucial to fully understand their unique receptor binding profiles, pharmacological activities, and potential therapeutic versus adverse effects. acs.orgsolubilityofthings.com This research can help determine if one isomer retains potential therapeutic benefits while having a more favorable safety profile compared to the racemic mixture. acs.org Understanding the distinct profiles of the optical isomers could potentially lead to the development of isomer-specific medications with improved efficacy and reduced side effects, a principle that has been applied to other pharmaceutical compounds. solubilityofthings.com While clinical investigation of the individual isomers of this compound was apparently never completed after the withdrawal of the racemate, further research in this area is clearly indicated. acs.org
Q & A
Q. How should researchers address variability in this compound’s effects across different experimental models?
Q. What statistical approaches are recommended for small-sample this compound studies?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply bootstrapping to estimate confidence intervals. Pre-register hypotheses to mitigate Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
